molecular formula C15H21ClN2O4S2 B2845881 4-[4-(2-chlorobenzenesulfonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione CAS No. 1904367-16-3

4-[4-(2-chlorobenzenesulfonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione

Cat. No.: B2845881
CAS No.: 1904367-16-3
M. Wt: 392.91
InChI Key: JCDGGRJTTZRBEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(2-chlorobenzenesulfonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione is a complex organic compound that features a piperazine ring, a sulfonyl group, and a thiopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-chlorobenzenesulfonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione typically involves multiple steps. One common method involves the reaction of 2-chlorobenzenesulfonyl chloride with piperazine to form an intermediate compound. This intermediate is then reacted with tetrahydrothiopyran 1,1-dioxide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-chlorobenzenesulfonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines or alcohols.

Scientific Research Applications

4-[4-(2-chlorobenzenesulfonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.

Properties

IUPAC Name

4-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]thiane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O4S2/c16-14-3-1-2-4-15(14)24(21,22)18-9-7-17(8-10-18)13-5-11-23(19,20)12-6-13/h1-4,13H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDGGRJTTZRBEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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